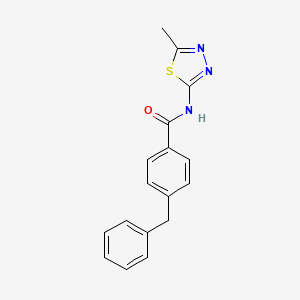

4-benzyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-benzyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide is a compound that belongs to the class of 1,3,4-thiadiazole derivatives. These compounds have garnered significant attention due to their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties . The structure of this compound consists of a benzyl group attached to a benzamide moiety, with a 1,3,4-thiadiazole ring substituted at the 2-position with a methyl group.

Mecanismo De Acción

Target of Action

The primary target of 4-benzyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide is carbonic anhydrase IX . Carbonic anhydrases are essential metalloenzymes that orchestrate the reversible hydration of carbon dioxide to bicarbonate ions .

Mode of Action

The compound interacts with carbonic anhydrase IX, inhibiting its activity . This interaction is likely due to the compound’s ability to bind to the enzyme’s active sites . The exact nature of these interactions and the resulting changes in the enzyme’s function are still under investigation.

Biochemical Pathways

The inhibition of carbonic anhydrase IX can affect various biochemical pathways. For instance, it can disrupt the balance of carbon dioxide and bicarbonate ions in the cell, which can have downstream effects on processes such as pH regulation and ion transport .

Pharmacokinetics

Similar compounds have been shown to have good bioavailability

Result of Action

The inhibition of carbonic anhydrase IX by this compound can lead to a variety of molecular and cellular effects. For example, it can induce apoptosis in cancer cells . In a study, the compound showed significant anti-proliferative effectiveness against two cancer cell lines (U87 and HeLa) .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the pH of the environment can affect the compound’s ability to inhibit carbonic anhydrase IX . Additionally, factors such as temperature and light exposure could potentially affect the compound’s stability.

Métodos De Preparación

The synthesis of 4-benzyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide typically involves the reaction of thiosemicarbazide with various reagents to form the 1,3,4-thiadiazole ring . One common method involves the cyclization of thiosemicarbazide with carboxylic acids or their derivatives under acidic or basic conditions. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like hydrochloric acid or sulfuric acid . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Análisis De Reacciones Químicas

4-benzyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide undergoes various chemical reactions, including:

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antimicrobial Activity

The compound has demonstrated significant antimicrobial properties. Research indicates that derivatives of thiadiazole, including 4-benzyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide, exhibit potent activity against various bacterial strains. A study highlighted that certain thiadiazole derivatives showed higher antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus compared to traditional antibiotics like norfloxacin and ciprofloxacin .

Anticancer Properties

this compound has been investigated for its potential as an anticancer agent. It has been shown to inhibit the kinase activity of epidermal growth factor receptor (EGFR) and HER-2, which are critical targets in cancer therapy. In vitro studies confirmed its effectiveness against breast cancer cell lines (MCF-7 and SK-BR-3) and lung cancer cells (A549 and H1975), with a notable selectivity for cancer cells over healthy cells .

Biological Studies

Mechanism of Action

The mechanism through which this compound exerts its effects involves interaction with specific enzymes and receptors. By binding to these molecular targets, the compound can inhibit their activity, leading to disruptions in normal cellular processes. This action is particularly relevant in the context of microbial growth inhibition and apoptosis induction in cancer cells.

Enzyme Inhibition

Research has shown that this compound can modulate various biological pathways by inhibiting specific enzymes involved in critical cellular functions. This characteristic makes it a valuable candidate for further exploration in drug development aimed at treating infections and cancers .

Industrial Applications

Synthesis of Complex Molecules

The stability and reactivity of this compound make it suitable for use in synthesizing other complex organic molecules. Its unique structural features allow it to serve as a building block for creating new compounds with potential therapeutic applications.

Data Table: Summary of Biological Activities

Case Study 1: Antimicrobial Efficacy

A series of derivatives of this compound were synthesized and tested against various bacterial strains. The results indicated that modifications to the benzyl unit significantly impacted antibacterial activity. Some derivatives exhibited activity comparable to established antibiotics .

Case Study 2: Anticancer Activity

In a study targeting breast cancer treatment, compounds derived from this compound were evaluated for their ability to inhibit EGFR and HER-2 kinases. The findings showed that these compounds effectively reduced cell viability in cancer cell lines while sparing normal cells from toxicity .

Comparación Con Compuestos Similares

4-benzyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide can be compared with other 1,3,4-thiadiazole derivatives, such as:

2-{[5-(2-Furyl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide: This compound also exhibits significant biological activities, including antimicrobial and anticancer properties.

N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-3-phenylurea derivatives: These compounds have shown potent anticancer activities, particularly against HeLa cancer cells.

The uniqueness of this compound lies in its specific substitution pattern and its ability to interact with multiple molecular targets, making it a versatile compound for various scientific research applications.

Actividad Biológica

4-benzyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide is a compound that belongs to the class of 1,3,4-thiadiazole derivatives, which are known for their diverse biological activities. This compound has garnered attention for its potential applications in medicinal chemistry, particularly in antimicrobial and anticancer therapies. This article aims to provide a detailed overview of the biological activity of this compound, including its mechanisms of action, pharmacokinetics, and comparative studies with related compounds.

- IUPAC Name : this compound

- Molecular Formula : C17H15N3OS

- Molecular Weight : 309.3855 g/mol

- CAS Number : 392243-17-3

The primary target of this compound is carbonic anhydrase IX (CA IX) . The inhibition of CA IX can disrupt the balance of carbon dioxide and bicarbonate ions within cells, leading to significant downstream effects on pH regulation and ion transport. This mechanism is particularly relevant in cancer biology, where CA IX is often overexpressed in hypoxic tumors.

Biochemical Pathways

Inhibition of CA IX by this compound can induce apoptosis in cancer cells and may alter various metabolic pathways crucial for tumor growth and survival. The compound's ability to affect these pathways makes it a candidate for further research in cancer therapeutics.

Antimicrobial Activity

Research indicates that derivatives of 1,3,4-thiadiazole exhibit significant antibacterial properties. For instance:

- A study reported that certain thiadiazole derivatives demonstrated high activity against Gram-positive bacteria such as Staphylococcus aureus and Staphylococcus epidermidis, comparable to established antibiotics like norfloxacin and ciprofloxacin .

Anticancer Activity

Numerous studies have highlighted the anticancer potential of thiadiazole derivatives:

- A review noted that various 1,3,4-thiadiazole compounds exhibited cytotoxic effects against multiple cancer cell lines. For example, certain derivatives showed IC50 values as low as 0.28 µg/mL against breast cancer (MCF-7) cells .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other related compounds:

| Compound Name | Biological Activity | IC50 Value |

|---|---|---|

| Compound A | Anticancer | 0.28 µg/mL (MCF-7) |

| Compound B | Antibacterial | Comparable to ciprofloxacin |

| Compound C | Antimicrobial | EC50 = 3.43 µg/mL against Phytophthora infestans |

Case Studies and Research Findings

- Antibacterial Efficacy : A series of N-(5-benzylthio-1,3,4-thiadiazol-2-yl) derivatives were synthesized and evaluated for antibacterial activity. Some compounds exhibited enhanced efficacy against Gram-positive bacteria compared to parent quinolone structures .

- Cytotoxic Properties : In a study evaluating various thiadiazole derivatives for anticancer properties, several compounds were shown to induce apoptosis in cancer cell lines through mechanisms involving tubulin interaction and DNA fragmentation .

Pharmacokinetics

While specific pharmacokinetic data for this compound is limited, similar compounds have demonstrated good bioavailability and favorable absorption characteristics. The stability of the compound under physiological conditions may also influence its therapeutic efficacy.

Propiedades

IUPAC Name |

4-benzyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3OS/c1-12-19-20-17(22-12)18-16(21)15-9-7-14(8-10-15)11-13-5-3-2-4-6-13/h2-10H,11H2,1H3,(H,18,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REJDVOOWDZGXDN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(S1)NC(=O)C2=CC=C(C=C2)CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.